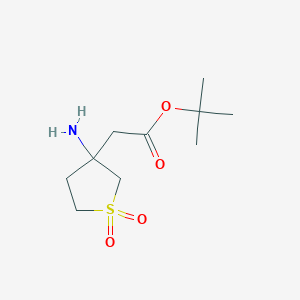![molecular formula C17H24FN3O B2583485 1-[4-(2-Fluorophenyl)piperazine-1-carbonyl]azepane CAS No. 825607-25-8](/img/structure/B2583485.png)
1-[4-(2-Fluorophenyl)piperazine-1-carbonyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Fluorophenyl)piperazine-1-carbonyl]azepane, also known as FPCA, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FPCA is a promising candidate for the development of new drugs that can target specific receptors in the brain and central nervous system.
Wissenschaftliche Forschungsanwendungen
Anticancer and Enzyme Inhibition Properties
- Synthesis and Biological Evaluation of Anticancer Agents : A study by (Tuğrak et al., 2019) explored the synthesis of new mono Mannich bases, including compounds with 1-(2-fluorophenyl)piperazine. These compounds showed potential cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase I and II isoenzymes, suggesting their use in anticancer and enzyme inhibition research.
Synthesis and Biological Activity
- Development of Fluorine-18-Labeled Antagonists : Research by (Lang et al., 1999) involved the synthesis of fluorinated derivatives of WAY 100635 using 1-(2-fluorophenyl)piperazine. This study's focus was on radiolabeling these compounds with fluorine-18 and evaluating their biological properties, contributing to medical imaging and pharmacology research.
Structural and Coordination Chemistry
- Structural Dynamics in Coordination Chemistry : In a study by (Hawes et al., 2016), a long and flexible piperazine-derived ligand was used in synthesizing coordination polymer materials. This research provides insights into the structural dynamics of such ligands, including 1-(2-fluorophenyl)piperazine, in coordination chemistry.
Neuropharmacology
- Pharmacology of a δ-Opioid Receptor Agonist : (Hudzik et al., 2011) conducted a study on 4-{(R)-(3-aminophenyl)[4-(4-fluorobenzyl)-piperazin-1-yl]methyl}-N,N-diethylbenzamide (AZD2327), a selective agonist of the δ-opioid receptor. This study contributes to the understanding of the neuropharmacological applications of compounds related to 1-(2-fluorophenyl)piperazine.
Drug Synthesis and Analysis
- Quality Control and Stability Studies of New CVS Disorder Agent : (Dwivedi et al., 2003) developed a high-performance liquid chromatographic assay method for quality control and stability studies of a new compound, which is crucial for ensuring the efficacy and safety of drugs synthesized from piperazine derivatives.
Antibacterial Properties
- Synthesis and Structure-Activity Relationships of Antibacterials : A study by (Ziegler et al., 1990) synthesized 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, employing piperazines like 1-(2-fluoromethyl)piperazine. This research contributes to the understanding of the antibacterial properties of piperazine derivatives.
Synthesis and Medicinal Chemistry
- Synthesis of Dopamine Reuptake Inhibitor : (Haka & Kilbourn, 1990) described the preparation of fluorine-18 labeled GBR 12909, a dopamine reuptake inhibitor, using 1-(2-fluorophenyl)piperazine. This research contributes to the synthesis and understanding of compounds with potential applications in treating neurological disorders.
Eigenschaften
IUPAC Name |
azepan-1-yl-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O/c18-15-7-3-4-8-16(15)19-11-13-21(14-12-19)17(22)20-9-5-1-2-6-10-20/h3-4,7-8H,1-2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJZTQDHXSZJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B2583402.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2583403.png)

![6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2583406.png)
![N-(2-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2583407.png)






![2-Amino-2-[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2583422.png)
![N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2583423.png)
